Binding Affinity (Ki) Comparison: Toreforant vs. JNJ-39758979
Toreforant exhibits a Ki of 8.4 nM at the human histamine H4 receptor (hH4R) [1]. This represents a 1.5-fold higher binding affinity compared to JNJ-39758979, another Johnson & Johnson H4R antagonist in clinical development, which has a reported Ki of 12.5 nM for hH4R [2].
| Evidence Dimension | Binding Affinity (Ki) at human H4 receptor |
|---|---|
| Target Compound Data | 8.4 ± 2.2 nM |
| Comparator Or Baseline | JNJ-39758979: 12.5 ± 2.6 nM |
| Quantified Difference | Toreforant exhibits 1.5-fold higher affinity (lower Ki value) than JNJ-39758979. |
| Conditions | Radioligand binding assay using human H4 receptor expressed in cell lines. |
Why This Matters
Higher binding affinity can translate to lower required doses and potentially improved target engagement in in vitro and in vivo studies, making Toreforant a preferred choice for experiments requiring maximal receptor occupancy.
- [1] Adooq Bioscience. Toreforant (A21058) Product Data Sheet. Accessed 2026. View Source
- [2] Thurmond RL, et al. Clinical and Preclinical Characterization of the Histamine H4 Receptor Antagonist JNJ-39758979. J Pharmacol Exp Ther. 2025;392(1):100-110. View Source
